molecular formula C17H12F2N4O2 B2502862 (2,6-Difluorophenyl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1251545-73-9

(2,6-Difluorophenyl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No. B2502862
CAS RN: 1251545-73-9
M. Wt: 342.306
InChI Key: QBVSLSNWJHENPY-UHFFFAOYSA-N
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Description

The compound “(2,6-Difluorophenyl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone” is a complex organic molecule that contains several functional groups. It has a pyridine ring, an oxadiazole ring, and an azetidine ring, which are all heterocyclic structures. The presence of these rings suggests that this compound might have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple heterocyclic rings. These rings are likely to influence the compound’s reactivity and its interactions with other molecules. The fluorine atoms on the phenyl ring could also have a significant effect on the compound’s properties, as fluorine is highly electronegative .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings and the fluorine atoms could affect its polarity, solubility, and stability .

Scientific Research Applications

  • Synthesis Process Development :

    • Voriconazole, a broad-spectrum triazole antifungal agent, involves synthesis with compounds structurally related to (2,6-Difluorophenyl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone. The synthesis process examines diastereocontrol by varying the pyrimidine substitution pattern and reaction conditions, leading to potential applications in developing antifungal agents (Butters et al., 2001).
  • Antimicrobial Screening :

    • A study focused on synthesizing quinoline nucleus containing 1,3,4-oxadiazole and 2-azetidinone derivatives, structurally akin to the compound . These compounds were tested for antibacterial activity against various bacterial strains and showed significant correlations, highlighting their potential as antimicrobial agents (Desai & Dodiya, 2014).
  • Anticancer and Antimicrobial Agent Development :

    • Research on new 1,3-oxazole clubbed pyridyl-pyrazolines, which include structural elements of the compound , showed promise as anticancer and antimicrobial agents. Their structures were confirmed using various techniques, and the compounds were evaluated for anticancer activity against a cancer cell line panel and in vitro antibacterial and antifungal activities, showing effectiveness in combating pathogenic strains (Katariya et al., 2021).
  • Antimicrobial Activity of Oxime Derivatives :

    • A series of new 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, which are related in structure, were synthesized and evaluated for in vitro antibacterial and antifungal activities. Some compounds exhibited significant antimicrobial activity, suggesting their potential as antimicrobial agents (Mallesha & Mohana, 2014).
  • Antimicrobial Evaluation of Azetidinone Derivatives :

    • Azetidinone derivatives containing structural motifs similar to this compound were synthesized and evaluated for antimicrobial activity. These compounds showed significant activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Dodiya et al., 2012).

Mechanism of Action

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. If it shows promising biological activity, it could be further studied as a potential drug .

properties

IUPAC Name

(2,6-difluorophenyl)-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N4O2/c18-12-2-1-3-13(19)14(12)17(24)23-8-11(9-23)16-21-15(22-25-16)10-4-6-20-7-5-10/h1-7,11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVSLSNWJHENPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=CC=C2F)F)C3=NC(=NO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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